2-(2-Bromo-4-isopropylphenoxy)acetamide serves as a central structural component of VU0134992, a potent and selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir4.1 (KCNJ10). [] This compound itself has not been extensively studied in isolation, with research primarily focusing on VU0134992 and its derivatives. Therefore, information presented in this report primarily stems from studies involving VU0134992 and its relationship to the 2-(2-bromo-4-isopropylphenoxy)acetamide component.
While the mechanism of action is not directly studied for 2-(2-bromo-4-isopropylphenoxy)acetamide itself, research on VU0134992 sheds light on the role of its constituent parts. [] VU0134992 functions as a pore blocker of the Kir4.1 channel. The 2-(2-bromo-4-isopropylphenoxy)acetamide moiety likely contributes to this blocking action through interactions with specific amino acid residues within the channel pore. [] Electrophysiology experiments, molecular modeling, and site-directed mutagenesis studies have identified pore-lining glutamate 158 and isoleucine 159 as critical residues for the inhibitory action of VU0134992. []
The primary application of 2-(2-bromo-4-isopropylphenoxy)acetamide stems from its role as a structural component of VU0134992. As VU0134992 is a potent and selective inhibitor of the Kir4.1 potassium channel, it holds significant potential as a tool compound for studying the therapeutic potential of Kir4.1. [] Specifically, VU0134992 has demonstrated in vivo activity by inducing dose-dependent diuresis, natriuresis, and kaliuresis in rats. [] These effects highlight its potential as a novel diuretic target for the treatment of hypertension.
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1